Empenthrin
Overview
Description
Preparation Methods
Empenthrin is synthesized through a stereoselective process. The synthesis involves the regioselective labeling of ethynyl alcohol and the preparation of optically active pyrethroidal esters . The industrial production of this compound typically involves the esterification of ethynyl alcohol with chrysanthemic acid derivatives .
Chemical Reactions Analysis
Empenthrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl formate, ethylidenetriphenylphosphorane, and ethynylmagnesium bromide . Major products formed from these reactions include ethynyl alcohol derivatives and pyrethroidal esters .
Scientific Research Applications
Empenthrin is widely used in scientific research due to its insecticidal properties. It is used in studies related to pest control, environmental toxicology, and the development of new insecticides . This compound’s photochemical behavior has been studied to understand its degradation pathways and environmental impact . Additionally, it is used in research on pyrethroid resistance in mosquitoes and other insects .
Mechanism of Action
Empenthrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates membrane polarization. This disruption leads to delayed repolarization and paralysis of the pests . The molecular targets of this compound include sodium channels in the nervous system of insects .
Comparison with Similar Compounds
Empenthrin is compared with other pyrethroids such as transfluthrin, allethrin, phenothrin, and cyphenothrin . While all these compounds share similar insecticidal properties, this compound is noted for its high volatility and effectiveness against fabric pests . It is also more photostable compared to other pyrethroids, making it suitable for long-term pest control applications .
Properties
IUPAC Name |
4-methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGWDVYLFSETPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866422 | |
Record name | 4-Methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54406-48-3 | |
Record name | Empenthrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54406-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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